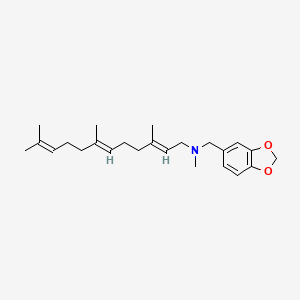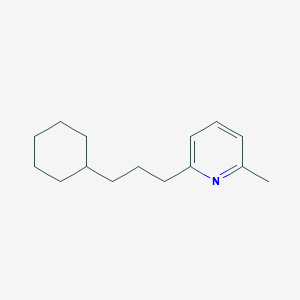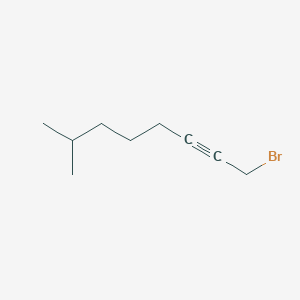
4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione is an organic compound characterized by its complex structure, which includes both double and triple bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo a series of condensation and cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogenated solvents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Diketone derivatives
Reduction: Saturated hydrocarbons
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. For example, its interaction with cellular proteins can lead to the modulation of signal transduction pathways, affecting cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Meldrum’s Acid: An organic compound with a similar diketone structure, used in various chemical reactions.
Dimedone: Another diketone compound, known for its use in organic synthesis and analytical chemistry.
Barbituric Acid: A compound with a similar core structure, used in the synthesis of barbiturate drugs.
Uniqueness
4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione is unique due to its combination of double and triple bonds, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
59973-02-3 |
|---|---|
Formule moléculaire |
C24H20O2 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
4,5-diethyl-1,8-diphenyloct-4-en-1,7-diyne-3,6-dione |
InChI |
InChI=1S/C24H20O2/c1-3-21(23(25)17-15-19-11-7-5-8-12-19)22(4-2)24(26)18-16-20-13-9-6-10-14-20/h5-14H,3-4H2,1-2H3 |
Clé InChI |
YMCWLIWGXSPHGZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(CC)C(=O)C#CC1=CC=CC=C1)C(=O)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)

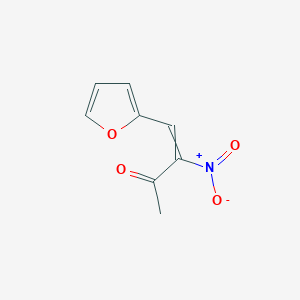
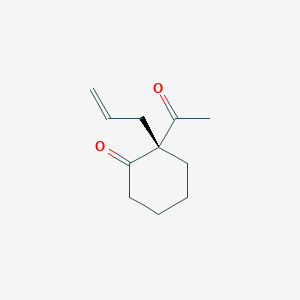
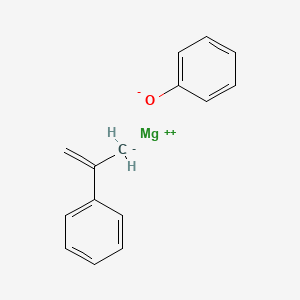
![Naphtho[1,2-a]naphthacene](/img/structure/B14617545.png)
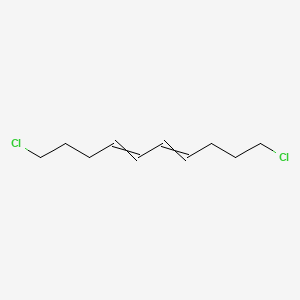

![Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14617566.png)
